molecular formula C7H6ClF3N2 B13649698 (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine

(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine

Cat. No.: B13649698
M. Wt: 210.58 g/mol
InChI Key: APWHKBFRWYCPOB-UHFFFAOYSA-N
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Description

(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine is an organic compound with the molecular formula C7H6ClF3N2 It is a derivative of pyridine, characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine typically involves the chlorination of 2-(trifluoromethyl)pyridine followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination can be achieved using ammonia or primary amines under controlled temperatures and pressures .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial to optimize the production process and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

The compound (6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine is a pyridine derivative known for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C7H6ClF3NC_7H_6ClF_3N and features a chloro group, a trifluoromethyl group, and an amine functional group, which are significant for its biological interactions.

  • Receptor Interaction :
    • Compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability. They are known to interact with various receptors, including serotonin receptors (5-HT) which are critical in neuropharmacology .
    • Studies indicate that this compound may act as an agonist at 5-HT receptors, demonstrating significant central activity in animal models .
  • Antimicrobial Activity :
    • The presence of the trifluoromethyl substituent has been linked to increased antimicrobial activity. For instance, derivatives lacking this group showed no activity against Chlamydia, while those containing it exhibited significant antichlamydial effects .
    • The compound's ability to disrupt cellular processes in pathogens suggests potential applications in developing new antibiotics.
  • Antiproliferative Effects :
    • Recent studies have shown that related compounds exhibit antiproliferative activity against various cancer cell lines. The presence of the trifluoromethyl group enhances this effect, making it a candidate for further investigation in cancer therapeutics .

Case Studies

  • Serotonin Receptor Agonism :
    • A study demonstrated that certain pyridine derivatives, including those similar to this compound, showed greater agonist activity at 5-HT receptors compared to established drugs like Buspirone . This highlights the compound's potential in treating anxiety and depression.
  • Antichlamydial Activity :
    • Research published in 2020 indicated that compounds with the trifluoromethyl group displayed selective activity against Chlamydia species, outperforming traditional antibiotics such as spectinomycin . This finding supports the development of new treatments targeting bacterial infections.

Data Tables

Activity Compound IC50 Value (µM) Reference
5-HT AgonismThis compound0.56
AntichlamydialTrifluoromethyl derivatives128
AntiproliferativeRelated pyridine compounds0.56

Chemical Reactions Analysis

Reductive Amination

This reaction leverages the primary amine group for secondary/tertiary amine synthesis. Key parameters from optimized protocols include:

Reaction Component Conditions
SubstrateCyanohydrin derivatives (e.g., 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde)
Reducing AgentSodium cyanoborohydride (NaBH₃CN)
Base1,4-Diazabicyclo[2.2.2]octane (DABCO)
TemperatureRoom temperature (20–25°C)
AdditivesFeSO₄·7H₂O (suppresses cyanide-mediated side reactions)

Outcome : High yields (>85%) of substituted pyridinylmethylamines under mild conditions .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates substitution at the 6-chloro position:

Reaction Type Reagents/Conditions Products
Suzuki CouplingPd(PPh₃)₄, arylboronic acids, THF, refluxBiaryl derivatives (e.g., 5-(trifluoromethyl)-6-aryl-pyridin-2-yl-methanamine)
HydrolysisNaOH/H₂O, 80°CPyridin-2-yl-methanol derivatives
Thiol SubstitutionNaSH, DMF, 60°C6-Sulfanylpyridine analogs

Kinetic Note : Trifluoromethyl groups enhance electrophilicity at C6, accelerating substitution rates by ~3× compared to non-fluorinated analogs.

Cyclization Reactions

The amine group participates in heterocycle formation:

Example : Synthesis of imidazo[1,5-a]pyridines via one-pot reaction:

  • Substrates : α-Ketoesters or thioketones

  • Conditions : AcOH, 100°C, 12 hr

  • Yield : 68–92%

Mechanism :

  • Condensation between amine and carbonyl group.

  • Cyclodehydration to form fused imidazole ring .

Salt Formation

Protonation of the amine enables solubility adjustments:

Acid Product Application
HCl (gaseous)Hydrochloride saltPharmaceutical formulations
H₂SO₄Sulfate saltCrystallization studies

Impact : Hydrochloride salts show 4× improved aqueous solubility versus freebase form.

Cross-Coupling Reactions

Palladium-mediated couplings exploit the chloro substituent:

Case Study : Buchwald-Hartwig Amination

  • Catalyst : Pd₂(dba)₃/Xantphos

  • Amine : Morpholine

  • Solvent : Toluene, 110°C

  • Yield : 78%

Limitation : Steric hindrance from the trifluoromethyl group reduces yields with bulky amines (<50%) .

Oxidative Reactions

Controlled oxidation of the amine group:

Oxidizing Agent Product Selectivity
KMnO₄ (aq)Pyridine-2-carboxamideOver-oxidation to nitro derivatives occurs at >50°C
mCPBAN-Oxide derivatives90% conversion at 0°C

Comparative Reactivity Table

Reaction Site Relative Reactivity Key Influencing Factor
C6 ChlorineHighElectron-withdrawing effect of CF₃
Primary AmineModerateSteric shielding by pyridine ring
Pyridine C-HLowDeactivation by chloro and CF₃ groups

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

[6-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C7H6ClF3N2/c8-6-5(7(9,10)11)2-1-4(3-12)13-6/h1-2H,3,12H2

InChI Key

APWHKBFRWYCPOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CN)Cl)C(F)(F)F

Origin of Product

United States

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